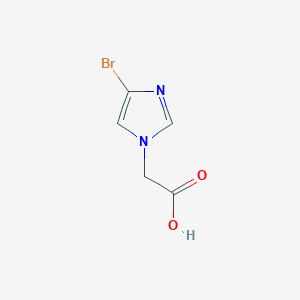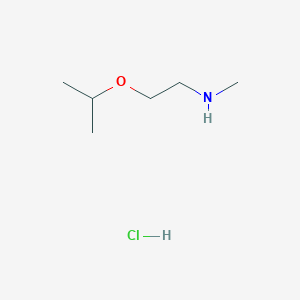
2-(4-bromo-1H-imidazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-1H-imidazol-1-yl)acetic acid is a chemical compound with the molecular formula C5H5BrN2O2 . It is a derivative of imidazole, a heterocyclic compound that plays an important role in various biological processes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C5H5BrN2O2/c6-4-1-8(3-7-4)2-5(9)10/h1,3H,2H2,(H,9,10) . This indicates that the compound contains a bromo-substituted imidazole ring attached to an acetic acid moiety .
Applications De Recherche Scientifique
Green Chemistry and Catalysis
2-(4-bromo-1H-imidazol-1-yl)acetic acid derivatives are instrumental in facilitating eco-friendly chemical reactions. For instance, acetic acid functionalized poly(4-vinylpyridinium) bromide has shown to be an efficient and recyclable catalyst for constructing 2,4,5-trisubstituted imidazole derivatives via a solvent-free, microwave-assisted process. This method highlights the emphasis on low energy consumption, absence of organic solvents, and high yield, underscoring the principles of green chemistry (Sonyanaik et al., 2018).
Organocatalysis
Imidazol-1-yl-acetic acid serves as an innovative green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions. It's notable for its water solubility, easy separation from the reaction products, and reusability, demonstrating significant efficiency in recycling up to 8 consecutive runs without losing its catalytic activity (Nazari et al., 2014).
Synthesis of Complex Molecules
In the field of synthetic organic chemistry, derivatives of this compound have been used to synthesize various complex molecules. This includes the creation of novel 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety, showcasing promising antimicrobial activities. The process involves starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide, demonstrating the compound's versatility as a precursor for developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Medicinal Chemistry Building Block
Furthermore, this compound derivatives serve as key intermediates in the synthesis of pharmaceuticals. An example includes their role in the development of NS5A inhibitors, such as Daclatasvir, which are crucial in the treatment of hepatitis C. The synthesis of 1H-4-substituted imidazoles from α-bromoacetophenones and carboxylic acids in a continuous flow reactor represents a significant advancement towards the efficient production of these vital medical compounds (Carneiro et al., 2015).
Propriétés
IUPAC Name |
2-(4-bromoimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c6-4-1-8(3-7-4)2-5(9)10/h1,3H,2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCMCDIGCAZZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211524-53-6 |
Source


|
| Record name | 2-(4-bromo-1H-imidazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3,4-dimethyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2669042.png)
![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2669044.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2669046.png)
![5-[(3,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2669047.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl propanoate](/img/structure/B2669048.png)